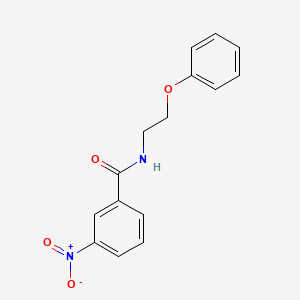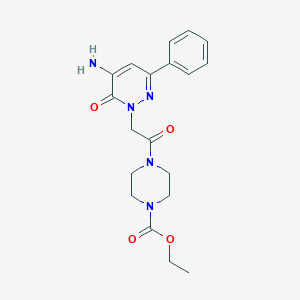
4-Fluorobutane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluorobutane-1-sulfonamide is a type of sulfonamide, an organosulfur group with the structure R−S(=O)2−NR2. It consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) .
Molecular Structure Analysis
The molecular structure of this compound consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2). The molecular weight is 155.19 .科学的研究の応用
Environmental and Analytical Chemistry
- Fire Fighting Foam Surfactant Study : Research has shown that 4-Fluorobutane-1-sulfonamide derivatives like Forafac®1157, a fire fighting foam surfactant, undergo extensive biological and photolytic transformation. These transformations lead to various metabolites and photolytic products, highlighting the chemical's reactivity in different environmental conditions (Moe et al., 2012).
- Landfill Leachate Analysis : Investigations into municipal landfill leachates have quantified various fluorochemicals, including this compound derivatives. These studies are crucial for understanding the environmental persistence and distribution of such compounds (Huset et al., 2011).
- Airborne Fluorinated Organics Collection : Analytical methods for collecting and analyzing airborne fluorinated organics, such as derivatives of this compound, have been developed. This research is significant for tracking environmental distribution and understanding the atmospheric fate of these compounds (Martin et al., 2002).
Chemical Structure and Properties
- Rotational Barriers Study : A study on Nonafluorobutane-1-sulfonamides, closely related to this compound, revealed unusually high rotational barriers about S-N bonds. This research provides insights into the electronic nature and structural properties of these compounds (Lyapkalo et al., 2002).
Environmental Impact and Contamination
- Firefighter Training Site Study : The deep seepage of this compound derivatives, such as per- and polyfluoroalkyl substances, through soil at firefighter training sites, and the subsequent groundwater contamination have been studied. This research is crucial for environmental safety and pollution control (Dauchy et al., 2019).
Medicinal Chemistry
- Sulfonamide as a Functional Group in Drug Design : While not directly mentioning this compound, research on the sulfonamide group highlights its importance in medicinal chemistry. This group appears in many drugs, providing a relevant context for understanding the broader applications of sulfonamide derivatives (Kalgutkar et al., 2010).
Antibacterial Research
- Sulfonamides Derived from Carvacrol : Studies on new sulfonamides derived from carvacrol, a compound related to this compound, have shown high antibacterial activity. This research is significant in the field of antibacterial drug development (Oliveira et al., 2016).
作用機序
Target of Action
The primary target of 4-Fluorobutane-1-sulfonamide, similar to other sulfonamides, is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, preventing PABA from binding . This inhibits the synthesis of folic acid, thereby disrupting bacterial growth and replication .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . Folic acid is crucial for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, this compound effectively halts DNA synthesis and bacterial replication .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The impact on bioavailability would depend on these properties, as well as factors such as drug formulation and patient-specific characteristics.
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and replication . By disrupting the synthesis of folic acid, the compound prevents the bacteria from producing the nucleotides needed for DNA synthesis. This halts the replication of the bacteria, effectively controlling the bacterial infection .
生化学分析
Biochemical Properties
4-Fluorobutane-1-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities . It interacts with various enzymes and proteins, playing a role in biochemical reactions. Sulfonamides act through the blockage of folic acid synthesis , which is crucial for the growth and multiplication of bacteria .
Cellular Effects
The effects of this compound on cells are primarily related to its antibacterial properties. By inhibiting folic acid synthesis, it disrupts bacterial cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid .
Metabolic Pathways
This compound is likely involved in metabolic pathways related to the synthesis and utilization of folic acid . It may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels.
特性
IUPAC Name |
4-fluorobutane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10FNO2S/c5-3-1-2-4-9(6,7)8/h1-4H2,(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYLSJUTCALFTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)N)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2886527.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2886532.png)
![1-[7-[3-(4,6-Dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide](/img/structure/B2886533.png)
![1-(4-bromo-3-methylphenyl)-N-[2-(2-methoxyphenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2886534.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2886535.png)

![3-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2886537.png)
![N-(3-chlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2886539.png)

![3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid](/img/structure/B2886542.png)


![4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B2886549.png)